Product packaging for Benzyl cetraxate(1+)(Cat. No.:)

Benzyl cetraxate(1+)

Cat. No.: B1264902
M. Wt: 396.5 g/mol
InChI Key: LPWHBGUXJFSETQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Benzyl (B1604629) Cetraxate(1+) within Ester Chemistry and Prodrug Concepts

The chemical identity of Benzyl cetraxate(1+) places it firmly within the domain of ester chemistry, a field pivotal to the synthesis and design of pharmaceuticals. Esters are common functional groups in drug molecules, often influencing properties such as stability, solubility, and bioavailability. The defining characteristic of Benzyl cetraxate(1+) in a pharmaceutical context is its function as a prodrug. vulcanchem.com

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. humanjournals.comnih.govsips.org.in This strategy is employed to overcome various pharmaceutical challenges, including poor absorption, instability, or undesirable taste. humanjournals.com Benzyl cetraxate(1+) exemplifies a carrier-linked prodrug, where the active drug, cetraxate (B1206930), is attached to a carrier moiety, the benzyl group, via an ester linkage. vulcanchem.comsips.org.in

The mechanism of action for this prodrug involves the in vivo hydrolysis of the ester bond. vulcanchem.com This cleavage is typically facilitated by enzymes known as esterases. oecd.org The reaction yields two primary metabolites: the active drug cetraxate and benzyl alcohol. vulcanchem.com Cetraxate is known for its therapeutic effects as a mucosal protective agent, used in the treatment of conditions like gastric ulcers. patsnap.comncats.io The release of cetraxate at its site of action is the ultimate goal of administering the benzyl cetraxate prodrug.

Historical Perspective of Benzyl Ester Hydrolysis in Drug Development

The use of benzyl esters in drug development is a well-established practice. Historically, the benzyl group has been utilized as a protecting group in chemical synthesis and as a promoiety in prodrug design. The metabolic fate of benzyl esters in the body has been a subject of study for decades. It is widely understood that benzyl esters undergo in vivo hydrolysis, catalyzed by carboxylesterases, to yield benzyl alcohol and the corresponding carboxylic acid. oecd.org

A classic example is benzyl acetate (B1210297), which is rapidly hydrolyzed to benzyl alcohol and acetic acid. oecd.org The resulting benzyl alcohol is then quickly oxidized, first to benzaldehyde (B42025) and subsequently to benzoic acid, which is then further metabolized. oecd.orgnih.gov This metabolic pathway is a fundamental consideration for any drug containing a benzyl ester moiety.

The rate and extent of this hydrolysis are critical factors in prodrug design. The chemical structure of the ester can be modified to control its stability and release kinetics. nih.gov For instance, the introduction of steric hindrance near the ester bond can increase resistance to spontaneous and enzyme-mediated hydrolysis. nih.gov The goal is to ensure that the prodrug remains intact until it reaches the desired biological compartment, where it can be efficiently converted to the active drug. The reaction of amino acids with a benzyl ester group has been shown to proceed more rapidly and with less hydrolysis compared to methyl ester counterparts in certain enzymatic reactions. acs.org This highlights the nuanced role the benzyl group can play in modulating reactivity and substrate affinity. acs.org

Overview of Research Trajectories for Benzyl Cetraxate(1+)

Direct research focusing on the pharmacological properties of Benzyl cetraxate(1+) as a distinct entity is limited. vulcanchem.com The majority of scientific investigation has centered on its role as a key intermediate in the synthesis of cetraxate hydrochloride, an anti-ulcer medication. nih.govresearchgate.net

A significant research trajectory has been the exploration of enzymatic methods for the production of cetraxate from its benzyl ester precursor. nih.govresearchgate.net Industrial production of cetraxate hydrochloride has traditionally involved chemical deprotection steps. nih.govtandfonline.com However, the regioselective chemical cleavage of the terminal benzyl ester in benzyl cetraxate is challenging due to the presence of another, more labile, phenyl ester bond within the molecule. tandfonline.com

To overcome this, researchers investigated the use of enzymes that could selectively hydrolyze the benzyl ester bond. Screening studies identified that certain cellulase (B1617823) enzymes from Aspergillus species possess the ability to quantitatively hydrolyze cetraxate benzyl ester hydrochloride into cetraxate hydrochloride. nih.govresearchgate.net This enzymatic debenzylation was found to be a useful method for the industrial preparation of cetraxate, offering a more selective and potentially more environmentally friendly alternative to purely chemical methods. nih.govresearchgate.net

Future research directions for Benzyl cetraxate(1+) could include a more thorough evaluation of its own pharmacological profile, a detailed characterization using advanced analytical techniques, and the investigation of its structure-activity relationships. vulcanchem.com Such studies would clarify whether Benzyl cetraxate(1+) has potential therapeutic applications beyond its current role as a synthetic precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30NO4+ B1264902 Benzyl cetraxate(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30NO4+

Molecular Weight

396.5 g/mol

IUPAC Name

[4-[4-(3-oxo-3-phenylmethoxypropyl)phenoxy]carbonylcyclohexyl]methylazanium

InChI

InChI=1S/C24H29NO4/c25-16-19-6-11-21(12-7-19)24(27)29-22-13-8-18(9-14-22)10-15-23(26)28-17-20-4-2-1-3-5-20/h1-5,8-9,13-14,19,21H,6-7,10-12,15-17,25H2/p+1

InChI Key

LPWHBGUXJFSETQ-UHFFFAOYSA-O

Canonical SMILES

C1CC(CCC1C[NH3+])C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Benzyl Cetraxate 1+

Chemical Synthesis Approaches for Benzyl (B1604629) Cetraxate(1+) and Analogues

The chemical synthesis of Benzyl cetraxate(1+) involves the assembly of its core components through carefully planned steps, including the formation of ester linkages and the control of stereochemistry.

The introduction of the benzyl group to form the benzyl ester is a critical step in the synthesis of the Benzyl cetraxate(1+) precursor. This is typically achieved through esterification of the carboxylic acid moiety of a protected cetraxate (B1206930) precursor. A common and direct method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. scribd.comsciencemadness.org

Alternative modern methods for benzylation of carboxylic acids offer milder conditions and high yields. These include:

Palladium-catalyzed C-H acyloxylation : This method allows for the direct benzylation of carboxylic acids using toluene (B28343) as the benzyl source under an oxygen atmosphere. organic-chemistry.org

Triethylamine-mediated esterification : Using reagents like 2-benzyloxy-1-methylpyridinium triflate, this reaction proceeds under neutral conditions, which is advantageous when sensitive functional groups are present in the molecule. organic-chemistry.org

Benzyne-mediated esterification : This approach involves the reaction of carboxylic acids and alcohols under mild conditions, proceeding through a selective nucleophilic addition of the carboxylic acid to benzyne, followed by transesterification. organic-chemistry.org

The synthesis of Benzyl cetraxate(1+) relies on the availability of its key precursors. The structure of cetraxate is an ester formed from two primary components: 3-(4-hydroxyphenyl)propionic acid and trans-4-(aminomethyl)cyclohexanecarboxylic acid . Industrial production of cetraxate hydrochloride often begins with derivatives of p-hydroxy propionic acid. researchgate.netnih.gov

A general synthetic strategy would involve:

Protection of functional groups : The amino group on the cyclohexyl moiety and the phenolic hydroxyl group on the phenylpropionic acid must be protected to prevent unwanted side reactions during the coupling steps.

Ester bond formation : The protected precursors are coupled to form the ester linkage between the carboxyl group of the cyclohexane (B81311) ring and the hydroxyl group of the phenylpropionic acid.

Benzyl esterification : The free carboxylic acid of the phenylpropionic acid moiety is then esterified with a benzyl group, as described in the previous section, to yield the protected benzyl cetraxate.

Deprotection : The protecting group on the aminomethyl function is removed to yield Benzyl cetraxate(1+), typically as a salt like hydrochloride. vulcanchem.com

Various precursors can be utilized for these steps, including those for generating o-quinodimethanes or α-thio-substituted ketones, depending on the specific synthetic design. organic-chemistry.orgrsc.org

The stereochemistry of the cyclohexanecarboxylic acid ring is crucial for the biological activity of the final product, cetraxate. The molecule requires the trans configuration of the aminomethyl and carboxyl groups. Achieving this specific stereoisomer necessitates stereoselective synthetic methods.

Strategies to ensure the correct stereochemistry include:

Stereoselective Reductive Amination : A keto group on the cyclohexane ring can be converted to the amine with the desired stereochemistry by using a bulky hydride source. mdpi.com

Catalytic Hydrogenation : Hydrogenation of a precursor containing an aromatic ring or a double bond within the cyclohexane ring, using specific catalysts, can lead to the formation of the desired trans isomer.

Iodolactamization : This key reaction can be used to create highly functionalized and stereochemically defined bicyclic intermediates, which can then be converted to the target cyclohexylamine (B46788) derivative. nih.gov

These enantioselective and stereoselective pathways are essential for producing the specific isomer of Benzyl cetraxate(1+) required for subsequent transformations into the active pharmaceutical ingredient. mdpi.comnih.govamazon.com

Strategies for Precursor Synthesis to Benzyl Cetraxate(1+)

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, particularly for the deprotection of ester groups in complex molecules like Benzyl cetraxate(1+).

The enzymatic hydrolysis of cetraxate benzyl ester hydrochloride is a key biocatalytic transformation used to produce cetraxate hydrochloride. nih.gov This reaction involves the selective cleavage of the benzyl ester bond while leaving the other phenyl ester linkage intact. The enzyme that catalyzes this reaction is known as cetraxate benzylesterase (EC 3.1.1.70). wikipedia.org

The reaction proceeds as follows: Cetraxate benzyl ester + H₂O ⇌ Cetraxate + Benzyl alcohol vulcanchem.comontosight.ai

This enzymatic debenzylation is highly advantageous for industrial preparation as it avoids the harsh chemical conditions that could potentially cleave the other labile phenyl ester bond or affect other functional groups. tandfonline.com

To establish a novel and efficient enzymatic production method for cetraxate, screening of various enzymes was undertaken to find those that could quantitatively hydrolyze cetraxate benzyl ester hydrochloride. researchgate.netnih.gov This screening led to the identification of specific enzymes with high activity and selectivity.

Research has identified and characterized enzymes from two main microbial sources:

Aspergillus sp. : An enzyme with debenzylating activity was discovered in a commercial crude cellulase (B1617823) preparation from Aspergillus niger. researchgate.netnih.gov Interestingly, the purified enzyme showed no actual cellulase activity. researchgate.netnih.gov This enzyme was highly purified using hydrophobic, ion exchange, and gel filtration chromatography. nih.gov It exhibits a high specificity for hydrolyzing benzyl esters, such as cetraxate benzyl ester and other p-hydroxyphenyl propionate (B1217596) benzyl esters, but does not act on lower alkyl esters of these compounds. tandfonline.com

Microbacterium sp. : An esterase purified from the membrane fraction of Microbacterium sp. strain 7-1W was also found to catalyze the regioselective hydrolysis of cetraxate esters. tandfonline.com In contrast to the Aspergillus enzyme, the Microbacterium esterase effectively hydrolyzes methyl and ethyl esters of cetraxate, while showing relatively low activity towards the benzyl ester. tandfonline.com

The differing specificities of these enzymes allow for tailored biocatalytic strategies depending on the specific ester precursor being used. The Aspergillus enzyme is ideal for the specific debenzylation of Benzyl cetraxate(1+). tandfonline.com

Table 1: Comparison of Enzymes for Cetraxate Ester Hydrolysis

Feature Enzyme from Aspergillus niger Esterase from Microbacterium sp. strain 7-1W
Source Commercial crude cellulase researchgate.netnih.gov Membrane fraction of Microbacterium sp. tandfonline.com
Reaction Catalyzed Regioselective hydrolysis of benzyl esters tandfonline.com Regioselective hydrolysis of lower alkyl esters tandfonline.com
Substrate Specificity High activity for cetraxate benzyl ester; No activity on lower alkyl esters. tandfonline.com High activity for cetraxate methyl and ethyl esters; Low activity for cetraxate benzyl ester. tandfonline.com
Molecular Weight Approx. 35,000 Da nih.gov Not specified
Isoelectric Point (pI) Approx. 5.3 nih.gov Not specified

| Industrial Application | Useful for the industrial preparation of cetraxate from its benzyl ester precursor. researchgate.netnih.gov | Useful for the industrial preparation of cetraxate from its methyl ester precursor. tandfonline.comjst.go.jp |

Optimization of Enzymatic Reaction Conditions for Efficiency

The industrial production of cetraxate, the active metabolite derived from Benzyl cetraxate(1+), has historically involved chemical deprotection methods. tandfonline.com However, enzymatic hydrolysis presents a more regioselective and potentially greener alternative. tandfonline.comoup.com The primary enzymatic reaction involves the hydrolysis of the benzyl ester bond of Benzyl cetraxate hydrochloride to yield cetraxate and benzyl alcohol, a reaction catalyzed by specific esterases or debenzylating enzymes. vulcanchem.comnih.govnih.gov Research has focused on enzymes from two main microbial sources, Aspergillus niger and Microbacterium sp., with efforts directed at optimizing reaction conditions to maximize yield and efficiency.

An enzyme sourced from a commercial cellulase preparation of Aspergillus niger has been shown to effectively catalyze the debenzylation of cetraxate benzyl ester hydrochloride. nih.govnih.gov This enzyme, purified and characterized as a debenzylating enzyme with no cellulase activity, has a molecular weight of approximately 35,000 Da and an isoelectric point of 5.3. nih.gov Its activity is inhibited by diisopropyl phosphorofluoridate (DFP) and Hg²⁺, suggesting it may be a serine hydrolase. nih.gov A significant challenge with the Aspergillus enzyme is substrate inhibition at high concentrations of benzyl cetraxate, which appears to be caused by the accumulation of the benzyl alcohol by-product. tandfonline.com

In contrast, an esterase from Microbacterium sp. strain 7-1W offers a different catalytic profile. tandfonline.comoup.com This enzyme preferentially hydrolyzes lower alkyl esters (e.g., methyl and ethyl esters) of cetraxate over benzyl esters. tandfonline.comoup.com This characteristic is considered advantageous from an industrial perspective, as it avoids the synthesis of the more complex benzyl ester substrate. oup.com The optimization of reaction conditions for the Microbacterium enzyme has been explored in detail. The enzyme exhibits maximum activity at a pH of approximately 7.0 and a temperature of 30°C. oup.com It remains stable over a pH range of 5.5 to 8.5. oup.com Using resting cells of Microbacterium sp. strain 7-1W, a 96% conversion of cetraxate methyl ester to cetraxate was achieved in 17 hours. tandfonline.com

General strategies for optimizing enzymatic reactions, such as those used for other biocatalytic processes, can be applied here. cabidigitallibrary.org These include adjusting the enzyme-to-substrate ratio, temperature, pH, and reaction time. cabidigitallibrary.org The use of response surface methodology (RSM) is a common approach to systematically optimize these multiple interdependent variables to achieve maximum yield and efficiency. cabidigitallibrary.org

Table 1: Comparison of Enzymes for Cetraxate Production

Feature Aspergillus niger Debenzylating Enzyme Microbacterium sp. Esterase
Reaction Hydrolysis of cetraxate benzyl ester. nih.gov Hydrolysis of cetraxate lower alkyl esters. oup.com
Optimal pH Not specified, but active. ~7.0. oup.com
Optimal Temp. Not specified, but active. 30°C. oup.com
Inhibitors High substrate concentration, benzyl alcohol, Hg²⁺, DFP. tandfonline.comnih.gov Serine hydrolase inhibitors. oup.com
Advantages Direct debenzylation of the precursor. nih.gov Avoids complex benzyl ester synthesis, high conversion rate for alkyl esters. tandfonline.comoup.com
Disadvantages Substrate inhibition by benzyl cetraxate and by-product inhibition by benzyl alcohol. tandfonline.com Low relative activity towards the benzyl ester. oup.com

Derivatization and Structural Modification for Research Probes

To investigate the mechanism of action, target engagement, and metabolic fate of Benzyl cetraxate(1+), derivatized versions that can serve as research probes are invaluable. These modifications include isotopic labeling for metabolic and quantitative studies and the attachment of reporter groups for biochemical and imaging assays.

Synthesis of Isotopically Labeled Benzyl Cetraxate(1+)

Isotopic labeling is essential for quantitative analysis in biological matrices (ADME studies) and for mechanistic studies involving kinetic isotope effects. nih.gov While direct examples of labeled Benzyl cetraxate(1+) are not prominent in the literature, established synthetic methodologies can be applied to introduce isotopes like ¹³C, ¹⁴C, or ²H (deuterium) at specific positions within the molecule.

The structure of Benzyl cetraxate(1+) offers several sites for labeling:

The Benzyl Group: The benzyl moiety can be synthesized using labeled precursors. For instance, ¹³C- or ¹⁴C-labeled benzyl chloride can be reacted with the carboxylic acid of the cetraxate core to introduce the label into the ester. chemrxiv.org Dibenzyl carbonate, which can be prepared from labeled benzyl chloride, is another potential labeling synthon. chemrxiv.org Deuterated benzyl groups can also be introduced using appropriate starting materials. nih.gov

The Carboxylate Carbonyl: The ester carbonyl group is a prime target for ¹³C or ¹⁴C labeling. A modern approach involves the use of palladium complexes to mediate the introduction of isotopically labeled carbon monoxide (¹³CO or ¹⁴CO) or other one-carbon synthons. nih.gov This strategy allows for late-stage incorporation of the isotope, which is highly efficient and minimizes radioactive waste. nih.gov

The Aromatic Ring and Cyclohexane Core: Labeling the aromatic ring of the p-hydroxypropionic acid moiety or the tranexamic acid cyclohexane ring is more complex but achievable through multi-step synthesis starting from appropriately labeled precursors.

Table 2: Potential Strategies for Isotopic Labeling of Benzyl Cetraxate(1+)

Labeling Position Isotope Precursor/Method Rationale/Application
Benzyl Group ¹³C, ¹⁴C, ²H Labeled Benzyl Chloride or Benzyl Bromide. chemrxiv.orgmdpi.com Tracing the fate of the benzyl alcohol metabolite; MS-based quantification.
Ester Carbonyl ¹³C, ¹⁴C Pd-catalyzed carbonylation with ¹³CO or ¹⁴CO. nih.gov Late-stage labeling for ADME studies; high efficiency.
Aromatic Ring ¹³C, ²H Synthesis from labeled phenol (B47542) precursors. chemrxiv.org Probing metabolic transformations on the aromatic ring.
Tranexamic Acid Moiety ¹³C, ²H Multi-step synthesis from labeled starting materials. Studying the stability and metabolism of the core structure.

Introduction of Reporter Groups for Biochemical Studies

Reporter groups are chemical tags that confer a detectable signal (e.g., fluorescence, radioactivity, or affinity) to a molecule, enabling its detection and the study of its biological interactions.

Fluorescent Probes: A fluorescent dye could be attached to the primary amine of the tranexamic acid moiety. This would require N-protection of the amine during the initial synthesis of benzyl cetraxate, followed by deprotection and coupling with an amine-reactive fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative of fluorescein (B123965) or rhodamine). The resulting fluorescent probe could be used in fluorescence microscopy to visualize cellular uptake or in fluorescence polarization assays to study binding to protein targets.

Affinity Probes (e.g., Biotinylation): Similar to fluorescent labeling, the primary amine is the most convenient site for attaching a biotin (B1667282) tag. Biotinylated Benzyl cetraxate(1+) could be used in pull-down assays to identify binding partners. The probe and its bound proteins could be isolated from cell lysates using streptavidin-coated beads, followed by identification of the proteins by mass spectrometry.

Click Chemistry Handles: For more versatile labeling, a "clickable" functional group, such as an azide (B81097) or a terminal alkyne, could be introduced at the amine terminus. This allows for the subsequent attachment of a wide variety of reporter groups (fluorophores, biotin, etc.) that contain the complementary functional group via highly efficient and specific click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). nih.gov

Derivatization for Enhanced Detection: For analytical purposes, especially in liquid chromatography-mass spectrometry (LC-MS/MS), derivatization can improve ionization efficiency and detection sensitivity. Reagents like benzylamine (B48309) or benzoyl chloride can be reacted with parts of the molecule to create derivatives with enhanced detection properties, a strategy that can be considered a form of reporter group introduction for analytical biochemistry. nih.govnih.gov For instance, derivatizing the amine group could improve its chromatographic behavior and mass spectrometric response. nih.gov

These derivatization strategies transform Benzyl cetraxate(1+) from a simple compound into a powerful set of tools for detailed biochemical and cell biological investigation.

Enzymology and Biotransformation of Benzyl Cetraxate 1+

Characterization of Cetraxate (B1206930) Benzylesterase (EC 3.1.1.70)

Cetraxate benzylesterase (EC 3.1.1.70) is the key enzyme responsible for the hydrolysis of Benzyl (B1604629) cetraxate(1+). ontosight.ai Its systematic name is cetraxate-benzyl-ester benzylhydrolase. enzyme-database.org This enzyme catalyzes the reaction: cetraxate benzyl ester + H₂O ⇌ cetraxate + benzyl alcohol. wikipedia.orggenome.jp

Enzyme Purification and Biochemical Properties

Research has led to the partial purification of a debenzylating enzyme with cetraxate benzylesterase activity from Aspergillus niger. rhea-db.orgresearchgate.net The purification process involved a combination of hydrophobic, ion-exchange, and gel filtration chromatography, resulting in a 36% recovery. researchgate.net The purified enzyme was found to constitute approximately 0.1% of the crude cellulase (B1617823) preparation from which it was isolated and notably lacked cellulase activity itself. researchgate.net

PropertyFindingSource
Enzyme Source Aspergillus niger (commercial crude cellulase) rhea-db.orgresearchgate.net
Purification Method Hydrophobic, ion exchange, gel filtration chromatography researchgate.net
Recovery 36% researchgate.net
Purity ~0.1% of crude cellulase researchgate.net
Associated Activity No cellulase activity researchgate.net

Substrate Specificity and Catalytic Mechanisms of Ester Hydrolysis

Cetraxate benzylesterase demonstrates a degree of substrate specificity. It acts on a variety of benzyl esters of substituted phenyl propanoates. enzyme-database.orgenzyme-database.org Additionally, it can hydrolyze the benzyl esters of the amino acids phenylalanine and tyrosine. enzyme-database.orgenzyme-database.org The enzyme selectively hydrolyzes the terminal ester of benzyl cetraxate, a challenging feat given the presence of a phenyl ester within the same molecule. researchgate.net The catalytic mechanism involves the hydrolysis of the benzyl ester group of Benzyl cetraxate(1+) to form cetraxate and benzyl alcohol. ontosight.ai

Kinetic Parameters (K_m, V_max) for Benzyl Cetraxate(1+) Hydrolysis

While the specific K_m and V_max values for Benzyl cetraxate(1+) hydrolysis by the purified cetraxate benzylesterase are not detailed in the provided search results, the successful purification and characterization of the enzyme from Aspergillus niger established a foundation for such kinetic studies. rhea-db.orgresearchgate.net The screening for enzymes that quantitatively hydrolyze cetraxate benzyl ester hydrochloride was a key step in developing a novel enzymatic production method for cetraxate, indicating the practical importance of its kinetic properties. researchgate.net

Inhibition and Activation Profiles of Cetraxate Benzylesterase

Studies on the purified enzyme from Aspergillus niger revealed its inhibition profile. researchgate.net The enzyme was inactivated by the mercuric ion (Hg²⁺) and diisopropyl phosphorofluoridate (DFP), suggesting the involvement of a cysteine residue and a serine residue in its active site, respectively. researchgate.net Information regarding the activation profile of cetraxate benzylesterase is not available in the provided search results.

InhibitorEffectImplicationSource
Hg²⁺ InactivationSuggests the presence of a critical cysteine residue researchgate.net
Diisopropyl phosphorofluoridate (DFP) InactivationSuggests the enzyme is a serine esterase researchgate.net

Mammalian Esterase Activities in Benzyl Cetraxate(1+) Metabolism

In mammals, the biotransformation of a wide array of ester-containing drugs is carried out by carboxylesterases (EC 3.1.1.1), a diverse family of α,β-hydrolase-fold proteins. nih.govnih.gov These enzymes are crucial in the hydrolytic metabolism of numerous therapeutic agents. nih.gov

Hepatic and Extrahepatic Esterase Contributions

Mammalian carboxylesterases are found in the endoplasmic reticulum of various tissues, including the liver, which is a primary site of drug metabolism. nih.gov The hydrolysis of Benzyl cetraxate(1+) is facilitated by cetraxate-benzyl-ester benzylhydrolase, which is present in tissues such as the liver and intestinal mucosa. ontosight.ai This indicates that both hepatic and extrahepatic esterases contribute to the bioactivation of Benzyl cetraxate(1+). ontosight.ai The activity of these esterases can vary between individuals due to factors like genetic polymorphisms, age, and disease state, which can in turn affect the bioavailability and therapeutic efficacy of the drug. ontosight.ai

Comparative Enzymatic Hydrolysis Across Species

The biotransformation of Benzyl cetraxate(1+) primarily occurs via enzymatic hydrolysis, a critical step that liberates the active therapeutic agent, cetraxate. This reaction is catalyzed by a specific class of enzymes known as esterases. The rate and regioselectivity of this hydrolysis exhibit significant variations across different biological species, from microorganisms to mammals, which is a key consideration in its biochemical profile.

The primary enzyme identified for this process is cetraxate benzylesterase (EC 3.1.1.70), a hydrolase that acts on carboxylic ester bonds. vulcanchem.comwikipedia.org The fundamental reaction it catalyzes is the cleavage of the benzyl ester bond in Benzyl cetraxate(1+) to yield cetraxate and benzyl alcohol. ontosight.ai

Hydrolysis in Microbial Species

Research into microbial enzymes has revealed distinct differences in their ability to hydrolyze Benzyl cetraxate(1+). Enzymes from different microbial sources show varied substrate specificities and efficiencies.

Aspergillus niger : An esterase isolated from a commercial cellulase of Aspergillus niger has been shown to effectively catalyze the hydrolysis of benzyl cetraxate. oup.comresearchgate.net This enzyme demonstrates notable chemoselectivity, as it preferentially cleaves the benzyl ester bond of benzyl cetraxate but does not act on lower alkyl esters of cetraxate, such as the methyl ester. oup.comsci-hub.ru The debenzylating enzyme from Aspergillus niger was purified and characterized as a monomer with a molecular weight of approximately 35,000. nih.gov It is capable of hydrolyzing the phenylpropionic acid benzyl ester moiety in various derivatives. nih.gov

Microbacterium sp. : In contrast, a novel esterase found in the membrane fraction of Microbacterium sp. 7-1W displays a different substrate preference. oup.com While this enzyme does act on cetraxate esters, its activity towards benzyl cetraxate is significantly lower than its activity towards methyl cetraxate. oup.comoup.com This difference in substrate specificity makes the Microbacterium enzyme more advantageous for certain industrial applications involving the hydrolysis of lower alkyl esters of cetraxate. oup.com Both the Aspergillus and Microbacterium enzymes are classified as serine hydrolases. oup.com

The interactive table below summarizes the comparative features of esterases from these two microbial sources.

FeatureAspergillus niger EsteraseMicrobacterium sp. Esterase
Primary Substrate PreferenceBenzyl CetraxateMethyl Cetraxate
Activity on Benzyl CetraxateHighLow
Activity on Lower Alkyl Cetraxate EstersNot reported/lowHigh
Enzyme FamilySerine HydrolaseSerine Hydrolase
Industrial Application NoteUseful for debenzylation of the precursor to produce Cetraxate. researchgate.netAdvantageous for hydrolysis of lower alkyl esters of cetraxate. oup.com

Hydrolysis in Mammalian Species

In mammals, the hydrolysis of ester-containing prodrugs is a common metabolic pathway, primarily mediated by carboxylesterases (CES) and butyrylcholinesterases (BChE), which are abundant in plasma, liver, and intestinal mucosa. ontosight.ainih.gov While specific comparative studies on Benzyl cetraxate(1+) hydrolysis across multiple mammalian species are not extensively detailed in publicly available literature, significant species-dependent variations in plasma esterase expression and activity are well-documented for other substrates. These differences are critical for predicting the metabolic fate of Benzyl cetraxate(1+).

A study comparing esterase activity in the plasma of humans, monkeys, dogs, minipigs, rabbits, rats, and mice revealed profound differences in the types and levels of active esterases. nih.gov

Rodents (Rat, Mouse) : These species exhibit high levels of plasma carboxylesterase (CES) activity, leading to the rapid hydrolysis of many ester-containing compounds. nih.gov

Primates (Human, Monkey) and Dog : In contrast, human, monkey, and dog plasma show lower CES activity. Butyrylcholinesterase (BChE) and paraoxonase (PON) are more prominent in these species. nih.gov The hydrolyzing pattern in dog plasma was found to be the closest to that of human plasma. nih.gov

Given that Benzyl cetraxate(1+) is a benzyl ester, its hydrolysis in mammals is likely subject to these species-specific patterns of esterase activity. It can be inferred that the rate of its conversion to active cetraxate would differ significantly between preclinical animal models and humans. For example, hydrolysis might be considerably faster in rodents than in dogs or humans due to the high CES activity in the former. nih.gov The metabolism of a related compound, benzyl acetate (B1210297), is known to proceed via rapid hydrolysis to benzyl alcohol, which is then further metabolized. iarc.fr

The following interactive table illustrates the general species differences in major plasma esterases, providing a basis for understanding potential variations in Benzyl cetraxate(1+) hydrolysis.

SpeciesCarboxylesterase (CES) ActivityButyrylcholinesterase (BChE) ActivityParaoxonase (PON) Activity
HumanLowHighHigh
Monkey (Rhesus, Cynomolgus)LowHighHigh
DogLowHighHigh
MinipigLow (unknown esterases observed)LowHigh
RabbitHighLowHigh
RatHighLowLow
MouseHighLowLow

Data adapted from Bahar et al., J Pharm Sci, 2012. nih.gov

Advanced Analytical Methodologies for Benzyl Cetraxate 1+ Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating Benzyl (B1604629) cetraxate(1+) from complex mixtures and accurately determining its concentration. researchgate.net These techniques are foundational in pharmaceutical analysis for assessing purity, stability, and in pharmacokinetic studies. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and versatile analytical tool in pharmaceutical development due to its exceptional speed, sensitivity, and selectivity. americanpharmaceuticalreview.com This hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, making it ideal for the qualitative and quantitative assessment of drug substances and their metabolites in various biological matrices. researchgate.netnih.gov

In the context of Benzyl cetraxate(1+), LC-MS is instrumental for several key applications:

Molecular Weight Determination: It provides precise molecular weight information, confirming the identity of the compound. researchgate.net

Structural Elucidation: Through fragmentation analysis, LC-MS aids in piecing together the molecular structure. researchgate.net

Impurity Profiling: The technique is highly effective in detecting, identifying, and quantifying impurities and degradants, which is critical for ensuring the safety and quality of the pharmaceutical product. americanpharmaceuticalreview.com

Metabolite Identification: In drug metabolism studies, LC-MS is used to identify the various metabolites of Benzyl cetraxate(1+) that may form in vivo. researchgate.net Hydrolysis of Benzyl cetraxate(1+) is expected to release cetraxate (B1206930) and benzyl alcohol as primary metabolites. vulcanchem.com

Pharmacokinetic Studies: The high sensitivity of LC-MS allows for the quantification of drug and metabolite concentrations in biological fluids like plasma and urine, which is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Modern LC-MS systems, such as those employing triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) analyzers, offer enhanced sensitivity and resolution, allowing for the detection of metabolites at very low concentrations. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Related Benzyl Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.govmdpi.com While direct analysis of the salt Benzyl cetraxate(1+) by GC-MS is not feasible due to its low volatility, the technique is highly relevant for the analysis of its potential hydrolysis product, benzyl alcohol, and other related volatile benzyl compounds. scholarsresearchlibrary.com

Key aspects of GC-MS for related benzyl compounds include:

High Resolution and Sensitivity: GC offers excellent separation of volatile compounds, and when coupled with MS, provides high sensitivity and specificity for detection. nih.gov

Derivatization: For non-volatile or thermally labile compounds, derivatization techniques can be employed to increase their volatility, making them amenable to GC-MS analysis. nih.gov

Metabolite Analysis: GC-MS is a well-established method for the determination of benzyl alcohol in various matrices, including injectable suspensions. scholarsresearchlibrary.com This is directly applicable to studying the metabolism of Benzyl cetraxate(1+), where benzyl alcohol is an expected metabolite. vulcanchem.com

Impurity Analysis: GC-MS can be used to identify and quantify volatile impurities that may be present in the synthesis of benzyl-containing compounds.

The following table summarizes typical GC-MS parameters for the analysis of related benzyl compounds:

ParameterValueReference
Column HP-INNOWAX Polyethylene Glycol acs.org
Carrier Gas Helium acs.org
Ionization Mode Electron Ionization (EI) scholarsresearchlibrary.com
Ionization Energy 70 eV nih.govacs.org
Mass Analyzer Quadrupole nih.gov

High-Performance Liquid Chromatography (HPLC) in Related Analyses

High-Performance Liquid Chromatography (HPLC) is a dominant and versatile technique in pharmaceutical analysis, prized for its high resolving power, sensitivity, and accuracy. researchgate.netnih.gov It is widely used for the separation, identification, and quantification of a vast array of compounds, including those with diverse polarities and molecular weights. nih.gov

For analyses related to Benzyl cetraxate(1+), HPLC is crucial for:

Purity Assessment: Determining the purity of the drug substance and identifying any non-volatile impurities.

Stability Studies: Monitoring the degradation of the compound over time under various storage conditions. nih.gov

Simultaneous Analysis: Developing methods for the simultaneous determination of the active pharmaceutical ingredient and its related substances or preservatives, such as benzyl alcohol. researchgate.net

Analysis of Related Structures: HPLC methods have been successfully developed for the analysis of structurally similar compounds, including other benzyl esters and compounds containing the tranexamic acid moiety. For instance, a reversed-phase HPLC method can be used for the simultaneous quantification of amcinonide (B1664841) and benzyl alcohol. researchgate.net Furthermore, HPLC has been employed for the determination of 1-benzyl-1H-indazol-3-ol in benzydamine (B159093) formulations, showcasing its utility for benzyl-containing pharmaceuticals. nih.gov

The table below outlines a typical HPLC setup for the analysis of related benzyl compounds:

ParameterConditionReference
Column Reversed-phase C18 nih.govwisdomlib.org
Mobile Phase Acetonitrile (B52724) and water/buffer mixture researchgate.netwisdomlib.orgnih.gov
Detection UV Spectrophotometry nih.gov
Flow Rate 1.0 - 1.5 mL/min researchgate.netwisdomlib.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are fundamental for the structural elucidation and characterization of Benzyl cetraxate(1+), providing detailed information about its molecular architecture and functional groups. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. beilstein-journals.orgspringernature.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. libretexts.org

For Benzyl cetraxate(1+), a comprehensive NMR analysis would involve:

¹H NMR: To identify the different types of protons and their chemical environments. The integration of the signals provides the relative number of protons of each type. nih.gov

¹³C NMR: To determine the number and types of carbon atoms in the molecule.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure. researchgate.net

The structural confirmation of Benzyl cetraxate(1+) and related benzyl compounds can be achieved through these advanced NMR techniques. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mrclab.com For Benzyl cetraxate(1+), key IR absorption bands would be expected for the ester carbonyl group, the amine group, and the aromatic rings. vulcanchem.com The analysis of chitin (B13524) and chitosan, which also contain amine and hydroxyl groups, demonstrates the utility of IR spectroscopy in characterizing complex organic molecules. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. mrclab.com It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. msu.edu Benzyl cetraxate(1+), containing a benzene (B151609) ring, is expected to exhibit characteristic UV absorption bands. The UV spectrum of a related compound, benzyl disulfide, can provide an indication of the expected absorption regions. spectrabase.com UV-Vis spectroscopy is also a valuable quantitative tool, often used as a detector in HPLC. uu.nl

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and confirmation of Benzyl cetraxate(1+). It provides crucial data regarding the molecule's mass and the patterns of its fragmentation.

The molecular weight of Benzyl cetraxate(1+) is 396.5 g/mol , corresponding to its molecular formula C24H30NO4+. vulcanchem.com Mass spectrometry confirms this molecular weight, which is essential for verifying the compound's identity. vulcanchem.com The technique is also pivotal in studying the fragmentation of the molecule. miamioh.eduuni-saarland.de The fragmentation pattern is unique to the molecule's structure and can be used for its definitive identification. libretexts.org

In the mass spectrum of Benzyl cetraxate(1+), characteristic fragmentation occurs. As a benzyl ester, it is susceptible to specific cleavage patterns. miamioh.edu A notable fragmentation pathway involves the loss of the benzyl group, leading to the formation of a benzyl cation. researchgate.net Additionally, cleavage of the ester bond can occur, resulting in fragments corresponding to cetraxate and benzyl alcohol. jst.go.jpresearchgate.net The analysis of these fragments provides a detailed structural fingerprint of Benzyl cetraxate(1+).

Different modes of mass spectrometry, such as tandem mass spectrometry (MS/MS), offer more in-depth analysis. pmda.go.jp Product ion scans can identify all fragments from the precursor ion, while precursor ion scans can identify molecules that produce a specific fragment. pmda.go.jp These advanced techniques are valuable for the selective and sensitive measurement of Benzyl cetraxate(1+) in complex mixtures. pmda.go.jp

Method Validation Parameters in Academic Research

Analytical method validation is a critical process in research to ensure that a specific method is suitable for its intended purpose. jddtonline.infochemrj.org This involves a series of experiments to verify the method's performance characteristics. demarcheiso17025.com For Benzyl cetraxate(1+), this would involve validating methods for its quantification in various samples.

Linearity, Accuracy, and Precision Assessments

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. demarcheiso17025.comjocpr.com For instance, a method might show linearity for a related compound, benzyl chloride, in a concentration range of 0.1 µg/ml to 0.75 µg/ml with a correlation coefficient (r²) greater than 0.999. jocpr.com

Accuracy refers to the closeness of the measured value to the true value. demarcheiso17025.comjocpr.com It is often expressed as a percentage recovery. For example, a validated method for a similar compound showed accuracy ranging from 97.5% to 99.7%. jocpr.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.commdpi.com It is usually expressed as the relative standard deviation (RSD). A precise method would have a low RSD; for example, system and method precision for a related compound were found to be 0.50% and 0.16% respectively. jocpr.com

ParameterTypical Acceptance CriteriaExample Finding (Related Compounds)
Linearity (Correlation Coefficient, r²)≥ 0.999 demarcheiso17025.com> 0.9998 mdpi.com
Accuracy (% Recovery)90% - 110% demarcheiso17025.com97.5% - 99.7% jocpr.com
Precision (RSD)≤ 2% demarcheiso17025.com0.16% - 0.50% jocpr.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. sepscience.comnanalysis.com It can be determined based on the signal-to-noise ratio (S/N), typically accepted as 3:1. sepscience.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. sepscience.comnanalysis.com The S/N ratio for LOQ is commonly set at 10:1. sepscience.com

For example, a validated HPLC method for benzyl chloride reported an LOD of 3 ppm and an LOQ of 10 ppm. jocpr.com Another study using a different technique for the same compound found an LOD of 0.3 ng/mL and an LOQ of 0.9 ng/mL. mdpi.com These values are crucial for determining the sensitivity of an analytical method for trace analysis. jocpr.comresearchgate.net

ParameterSignal-to-Noise Ratio (S/N)Example Value (Related Compounds)
LOD~3:1 sepscience.com3 ppm jocpr.com
LOQ~10:1 sepscience.com10 ppm jocpr.com

Recovery and Selectivity Considerations

Recovery is a measure of the efficiency of an extraction method, determined by the percentage of the analyte that is successfully extracted from the sample matrix. demarcheiso17025.comnih.gov For instance, a solid-phase extraction method for a related compound, benzylsuccinic acid, showed recoveries ranging from 88% to 100%. nih.gov

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. demarcheiso17025.commdpi.com This is particularly important when analyzing complex biological matrices where endogenous substances could interfere with the analysis. researchgate.neteurekaselect.com A method's selectivity is confirmed by the absence of interfering peaks at the retention time of the analyte. jocpr.com

Sample Preparation Techniques for Complex Biological Matrices

The analysis of Benzyl cetraxate(1+) in biological matrices like plasma or tissue requires effective sample preparation to remove interfering substances and concentrate the analyte. researchgate.neteurekaselect.comnih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a technique where compounds in a liquid sample are separated by their affinity for a solid sorbent. sigmaaldrich.com For analytes like Benzyl cetraxate(1+), a polystyrene-divinylbenzene sorbent could potentially be used. nih.gov SPE is known for its efficiency in cleaning up complex samples and can be automated for high-throughput analysis. researchgate.net The choice of sorbent and elution solvent is critical for achieving good recovery and selectivity. rsc.org

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. wikipedia.org The choice of organic solvent is based on the analyte's solubility and the desire to minimize the extraction of interfering compounds. chromatographyonline.com For benzyl esters, solvents like ethyl acetate (B1210297) have been used. mdpi.comuit.no LLE is a versatile technique but can sometimes be prone to issues like emulsion formation. chromatographyonline.com

TechniquePrincipleAdvantagesCommon Solvents/Sorbents
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phase. sigmaaldrich.comHigh selectivity, automation potential. researchgate.netPolystyrene-divinylbenzene, C18. nih.gov
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases. wikipedia.orgVersatility, applicable to a wide range of analytes. wikipedia.orgEthyl acetate, Dichloromethane. mdpi.comchromatographyonline.com

Enzymatic Hydrolysis for Conjugate Analysis

The analysis of conjugated forms of Benzyl cetraxate(1+), particularly in biological matrices, often necessitates a hydrolysis step to liberate the parent molecule or its primary metabolite, cetraxate, for accurate quantification and characterization. Enzymatic hydrolysis presents a highly specific and mild alternative to chemical methods, which can be harsh and lead to the degradation of the analyte. This section explores the application of specific esterases in the analytical workflow for Benzyl cetraxate(1+) research.

The primary enzyme involved in the metabolism of Benzyl cetraxate(1+) is cetraxate benzylesterase (EC 3.1.1.70). vulcanchem.comwikipedia.org This enzyme catalyzes the hydrolysis of the benzyl ester bond of Benzyl cetraxate to produce cetraxate and benzyl alcohol. vulcanchem.comontosight.ai The systematic name for this enzyme is cetraxate-benzyl-ester benzylhydrolase. vulcanchem.comwikipedia.org Understanding the characteristics and application of such enzymes is crucial for developing robust analytical methods.

Detailed Research Findings

Research has focused on identifying and characterizing esterases capable of regioselective hydrolysis of cetraxate esters. Two notable enzymes have been isolated from Aspergillus niger and Microbacterium sp. oup.comoup.comnih.gov

The enzyme from Aspergillus niger is a debenzylating enzyme found in commercial crude cellulase (B1617823) and has been shown to effectively hydrolyze cetraxate benzyl ester hydrochloride. nih.gov This enzyme, with a molecular weight of approximately 35,000, exhibits activity towards various phenylpropionic acid benzyl ester derivatives. nih.gov

A novel esterase with promising characteristics for industrial and analytical applications was purified from the membrane fraction of Microbacterium sp. 7-1W. oup.com This enzyme demonstrates the capability to cleave the terminal ester bonds of cetraxate esters. oup.com While it shows higher activity towards lower alkyl esters of cetraxate, its regioselectivity makes it a valuable tool. oup.com

The standard assay for determining the activity of the Microbacterium sp. esterase involves incubating the enzyme with a cetraxate ester substrate, followed by quantification of the produced cetraxate using High-Performance Liquid Chromatography (HPLC). oup.com

Enzyme Purification from Microbacterium sp. 7-1W

The purification of the esterase from Microbacterium sp. 7-1W provides a highly active enzyme preparation for use in analytical assays. The table below summarizes the purification results.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Cell-free extract1,2407010.5651001
Solubilized fraction3125211.6774.32.96
DEAE-Toyopearl23.329112.541.522.1
Phenyl-Sepharose2.3118.17.842.5813.9
Data sourced from a study on the purification of a novel esterase from Microbacterium sp. 7-1W. oup.com

HPLC Analysis of Enzymatic Hydrolysis Products

Following enzymatic hydrolysis, the reaction is typically stopped, and the products are analyzed by HPLC to determine the rate of hydrolysis and quantify the liberated cetraxate. oup.com The conditions for this analysis are detailed below.

ParameterValue
Column Cosmosil 5C18-AR (4.6 x 250 mm)
Mobile Phase 30% (v/v) acetonitrile (pH 2.5)
Flow Rate 1 ml/min
Detection UV at 230 nm
Analytes Cetraxate, Cetraxate esters
These HPLC parameters were utilized for the analysis of cetraxate and its esters following enzymatic hydrolysis. oup.com

The kinetic parameters of the esterase from Microbacterium sp. were determined for methyl cetraxate, with a Km of 0.380 mM and a Vmax of 7.76 µmole/min/mg of protein. oup.com The substrate specificity of this enzyme is a key finding; it hydrolyzes the terminal ester bonds of cetraxate esters but not the internal ones. oup.comoup.com This regioselectivity is highly advantageous for analytical applications, ensuring that the hydrolysis is specific to the target ester linkage.

Structure Activity Relationship Sar Studies of Benzyl Cetraxate 1+ Analogues

Impact of Benzyl (B1604629) Moiety Modifications on Biological Activity

The benzyl group is a significant pharmacophoric feature in many biologically active compounds, and its modification can profoundly impact pharmacological activity. nih.govnih.gov In the context of Benzyl cetraxate(1+), alterations to the benzyl moiety can affect everything from the compound's stability to its interaction with enzymes and receptors. Research into related compounds has shown that the polarity and molecular topology guided by substituents on the benzyl ring are critical determinants of biological function. researchgate.net

The hydrolysis of the ester linkage in Benzyl cetraxate(1+) is a critical step that can influence its activation and metabolic profile. The rate of this hydrolysis is sensitive to both electronic and steric effects imparted by substituents on the benzyl ring. pearson.com

Electronic Effects : The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring of the benzyl group can increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack and accelerating hydrolysis. nih.govrsc.org Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can decrease the rate of hydrolysis by reducing the carbonyl carbon's electrophilicity. nih.gov

Steric Effects : Bulky substituents located near the ester bond can physically obstruct the approach of water molecules or hydrolytic enzymes, thereby slowing the rate of hydrolysis. pearson.comnih.gov The position of the substituent (ortho, meta, para) is also crucial, with ortho substituents generally exerting the most significant steric hindrance.

Table 1: Predicted Impact of Benzyl Ring Substituents on the Rate of Ester Hydrolysis of Benzyl Cetraxate(1+) Analogues

Analogue Substituent (Position) Electronic Effect Steric Hindrance Predicted Relative Rate of Hydrolysis
H (None) Neutral Low Baseline
4-Nitro (-NO₂) Electron-Withdrawing Low Faster
4-Methoxy (-OCH₃) Electron-Donating Low Slower
2-Methyl (-CH₃) Electron-Donating High Much Slower
4-tert-Butyl (-C(CH₃)₃) Electron-Donating Moderate Slower

Enzyme active sites are chiral environments, meaning the stereochemistry of a substrate or inhibitor is often critical for binding and activity. nih.govgoogle.com For Benzyl cetraxate(1+) analogues, the three-dimensional arrangement of atoms, particularly around any chiral centers introduced by modification of the benzyl group, can dramatically affect enzyme recognition. If the benzyl group is modified to include a stereocenter, the resulting enantiomers may exhibit different biological activities. One enantiomer might fit perfectly into an enzyme's binding pocket, leading to potent inhibition, while the other may bind weakly or not at all.

Table 2: Hypothetical Influence of Stereochemistry on Enzyme Inhibition

Analogue Stereochemistry Hypothetical Enzyme Inhibition (IC₅₀) Rationale
(R)-1-(p-tolyl)ethanol-derived ester R 50 µM Favorable orientation of the methyl group in the active site.
(S)-1-(p-tolyl)ethanol-derived ester S 500 µM Unfavorable steric clash of the methyl group with the active site wall.
Racemic Mixture R/S 120 µM Activity reflects the average of the two enantiomers.

Positional and Substituent Effects on Ester Hydrolysis

Relationship between Molecular Structure and Receptor Interactions

The interaction between a ligand and its receptor is a highly specific process governed by the ligand's molecular structure. nih.gov Modifications to Benzyl cetraxate(1+) analogues can alter their shape, size, and electronic properties, thereby influencing how they bind to their target receptors and whether they activate or block them. nih.gov

The binding affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), measures the strength of the interaction between a ligand and a receptor. researchgate.net For Benzyl cetraxate(1+) analogues, structural changes can significantly modulate this affinity. For instance, adding lipophilic (hydrophobic) substituents to the benzyl ring can enhance binding if the receptor pocket is also hydrophobic, a principle observed in various benzyl-containing ligands. nih.govuchile.cl Conversely, introducing polar groups may be beneficial if the receptor pocket contains complementary polar or hydrogen-bonding residues. frontiersin.org

Table 3: Hypothetical Binding Affinities of Benzyl Cetraxate(1+) Analogues at a Target Receptor

Analogue Substituent on Benzyl Ring Receptor Binding Affinity (Ki, nM) Implied Interaction
H (Unsubstituted) 150 Baseline affinity.
4-Chloro (-Cl) 75 Increased affinity, likely due to favorable hydrophobic/electronic interactions.
4-Hydroxy (-OH) 300 Decreased affinity, suggesting the binding pocket is largely non-polar.
4-Benzyl (-CH₂-Ph) 35 Significantly increased affinity, indicating a large, hydrophobic pocket. nih.gov

Beyond simply binding to a receptor, a ligand's structure determines its functional effect—whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist. Subtle structural modifications can shift a compound along this spectrum. mdpi.com For example, a specific substituent on the benzyl ring of a Benzyl cetraxate(1+) analogue might stabilize the active conformation of the receptor, leading to a potent agonist response (measured by EC₅₀). Another substituent might allow binding but prevent the conformational change required for activation, resulting in an antagonist. This principle is fundamental in drug development, where such modulation is key to achieving the desired therapeutic effect. researchgate.net

Table 4: Hypothetical Functional Activity of Benzyl Cetraxate(1+) Analogues

Ligand-Receptor Binding Affinities of Analogues

Computational Approaches in Structure-Activity Relationship

Computational chemistry has become an indispensable tool for elucidating and predicting SAR. uni-bonn.dekubinyi.de These methods allow for the rational design of new analogues and provide a deeper understanding of the molecular interactions driving biological activity. scirp.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net For Benzyl cetraxate(1+) analogues, a QSAR model could be developed using descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants) to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts. scirp.org

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies could be used to visualize how different Benzyl cetraxate(1+) analogues fit into the active site of a target protein, helping to explain why certain substituents increase affinity while others decrease it. kubinyi.de

Pharmacophore Modeling : A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. By aligning active analogues of Benzyl cetraxate(1+), a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. nih.gov

These computational approaches complement experimental work by providing testable hypotheses and rationalizing observed SAR trends, ultimately accelerating the drug discovery process. uni-bonn.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. vulcanchem.com This approach quantifies the physicochemical properties of molecules, known as descriptors, and correlates them with activity through statistical models. computabio.com The resulting equations can predict the activity of novel analogues and highlight the molecular properties crucial for a desired biological effect. computabio.comresearchgate.net

For a series of Benzyl Cetraxate(1+) analogues, a QSAR study would typically involve the synthesis of various derivatives and the evaluation of their anti-ulcer activity (e.g., expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). Key molecular descriptors that would be calculated include:

Hydrophobic Descriptors (e.g., LogP): These quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes. For Benzyl Cetraxate(1+) analogues, modifications to the benzyl ring or the cyclohexyl moiety would significantly alter LogP. mdpi.comsci-hub.ru

Electronic Descriptors (e.g., Hammett constants, HOMO/LUMO energies): These describe the electronic properties of a molecule, such as its ability to participate in electrostatic interactions or undergo chemical reactions. Substituents on the phenyl ring would modulate these properties. nih.gov

Steric Descriptors (e.g., Molar Refractivity, Molecular Weight): These relate to the size and shape of the molecule, which are critical for fitting into a biological target's binding site. jmpas.com

A hypothetical QSAR analysis for a set of Benzyl Cetraxate(1+) analogues might yield a model that correlates these descriptors with anti-ulcer activity. The table below illustrates a potential dataset for such a study.

CompoundSubstituent (R)LogPMolar Refractivity (MR)Electronic Parameter (σ)Observed pIC50Predicted pIC50
Benzyl Cetraxate(1+)-H3.70115.50.005.85.78
Analogue 14-Cl4.41120.50.236.16.05
Analogue 24-OCH33.68120.3-0.276.46.42
Analogue 34-NO23.69121.20.785.25.15
Analogue 43-Cl4.46120.50.375.95.91

Based on such data, a multiple linear regression (MLR) analysis could generate a QSAR equation, for instance:

pIC50 = 0.45(LogP) - 1.5(σ) + 0.01(MR) + 4.25

This hypothetical equation would suggest that activity is positively correlated with hydrophobicity (LogP) and molecular size (MR), but negatively correlated with the presence of electron-withdrawing groups (positive σ values). Such a model provides a predictive framework for designing new analogues with potentially enhanced potency. jmpas.comnih.gov

Molecular Docking and Dynamics Simulations for Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jmpas.comrsc.org This method helps in understanding the binding mode and estimating the strength of the interaction, often quantified as a docking score. Following docking, molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of the ligand-receptor complex, providing insights into its stability and the dynamics of key interactions. mdpi.comnih.gov

The primary target for many anti-ulcer drugs is the gastric H+/K+-ATPase, or proton pump. rsc.orgresearchgate.net While specific docking studies on Benzyl Cetraxate(1+) are not prominent in the literature, a hypothetical study would involve docking the compound into a homology model of the H+/K+-ATPase. nih.gov The goal would be to identify the most stable binding pose and the non-covalent interactions that stabilize it.

Key interactions for Benzyl Cetraxate(1+) within the H+/K+-ATPase binding site would likely involve:

Ionic Interactions: The positively charged aminomethyl group is a prime candidate for forming a salt bridge with negatively charged amino acid residues like aspartate or glutamate.

Hydrogen Bonding: The carbonyl groups of the ester functions could act as hydrogen bond acceptors with residues like serine, threonine, or asparagine.

Hydrophobic Interactions: The benzyl ring and the cyclohexane (B81311) moiety could engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

An MD simulation, typically run for hundreds of nanoseconds, would then assess the stability of this docked pose. dovepress.com By analyzing the trajectory, researchers can confirm if the key interactions identified in docking are maintained over time, providing confidence in the predicted binding mode. mdpi.com The binding free energy, which is a more accurate predictor of affinity than docking scores, can also be calculated from these simulations. nih.gov

The table below summarizes the potential interactions that could be predicted from a docking and MD simulation study of Benzyl Cetraxate(1+).

Ligand Functional GroupPotential Interacting ResidueInteraction TypePredicted Importance
Protonated Amine (-NH3+)Aspartic Acid (Asp), Glutamic Acid (Glu)Ionic Bond / Salt BridgeHigh (Anchor)
Ester Carbonyl (C=O)Serine (Ser), Tyrosine (Tyr)Hydrogen BondMedium
Benzyl RingLeucine (Leu), Phenylalanine (Phe)π-π Stacking / HydrophobicMedium
Cyclohexane RingValine (Val), Isoleucine (Ile)HydrophobicMedium

These computational predictions provide a molecular-level hypothesis for the compound's mechanism of action and serve as a guide for designing analogues with improved binding affinity and selectivity. rsc.org

Preclinical Pharmacokinetic and Metabolic Profiling of Benzyl Cetraxate 1+

In Vitro Metabolic Stability Studies

The in vitro metabolic stability of a drug candidate is a critical parameter assessed during preclinical development. It provides insights into the compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. These studies are essential for predicting a drug's in vivo half-life and clearance, helping to anticipate its pharmacokinetic behavior in living organisms.

Assessment in Liver Microsomes and Hepatocytes from Various Species

The metabolic stability of new chemical entities is commonly evaluated using liver microsomes and hepatocytes from different species, including humans, rats, mice, dogs, and monkeys. nih.gov Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). evotec.com Hepatocytes, the main cell type in the liver, contain both phase I and phase II enzymes, offering a more comprehensive model of liver metabolism. nih.gov The assessment typically involves incubating the compound with these biological matrices and monitoring its disappearance over time. charnwooddiscovery.comif-pan.krakow.pl

The metabolic stability is often expressed as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). if-pan.krakow.pl A shorter half-life and higher clearance indicate lower stability. nih.gov These in vitro data are valuable for interspecies scaling and for predicting human pharmacokinetic parameters. evotec.comif-pan.krakow.pl

Table 1: Representative Data on Metabolic Stability in Liver Microsomes and Hepatocytes

SpeciesSystemHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (mL/min/kg)
HumanLiver Microsomes> 30< 30
RatLiver Microsomes14.9% remaining at 60 min-
MouseLiver Microsomes3.1% remaining at 60 min-
DogLiver Microsomes0.3% remaining at 60 min-
MonkeyLiver Microsomes0.3% remaining at 60 min-
HumanHepatocytes> 6046.3
RatHepatocytes> 6085.7
MouseHepatocytes> 60229.7
DogHepatocytes< 60-
MonkeyHepatocytes< 60-

Note: This table presents illustrative data based on general findings for compounds and does not represent specific data for Benzyl (B1604629) cetraxate(1+) due to a lack of publicly available information. The data for rat, mouse, dog, and monkey liver microsomes are presented as the percentage of the compound remaining after a 60-minute incubation. nih.gov

Role of Cytochrome P450 Enzymes and Esterases in Biotransformation

The biotransformation of Benzyl cetraxate(1+) is primarily governed by two main classes of enzymes: esterases and cytochrome P450 (CYP) enzymes.

Esterases: The initial and key metabolic pathway for Benzyl cetraxate(1+) involves hydrolysis by esterases. vulcanchem.com Specifically, an enzyme known as cetraxate (B1206930) benzylesterase (EC 3.1.1.70) plays a crucial role. ontosight.aiwikipedia.org This enzyme catalyzes the hydrolysis of the benzyl ester bond in Benzyl cetraxate(1+), leading to the formation of its active form, cetraxate, and benzyl alcohol. vulcanchem.comontosight.ai This enzymatic action is a bioactivation step, converting the prodrug into its therapeutically active metabolite. ontosight.ai Esterases are widely distributed in various tissues, including the liver and intestinal mucosa, which can influence the rate and extent of bioactivation. ontosight.aimdpi.com

Cytochrome P450 Enzymes: Following the initial hydrolysis, the resulting metabolites, cetraxate and benzyl alcohol, can undergo further metabolism mediated by CYP enzymes. vulcanchem.com CYPs are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including many drugs. sigmaaldrich.comwikipedia.org These enzymes typically catalyze oxidative reactions, such as hydroxylation, which increases the water solubility of compounds, facilitating their excretion. wikipedia.org While specific CYP isoforms involved in cetraxate and benzyl alcohol metabolism are not detailed in the provided context, it is a common pathway for such compounds. For instance, N-debenzylation is a known metabolic route for some compounds in vitro, mediated by CYPs. nih.gov

Metabolite Identification and Profiling using Advanced Mass Spectrometry

The identification and structural characterization of metabolites are crucial for understanding the metabolic fate of a drug. ijpras.com Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are powerful tools for this purpose. ijpras.comlcms.cz

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and generate a characteristic fragmentation pattern, which provides structural information and helps to pinpoint the site of metabolic modification. diva-portal.org

For Benzyl cetraxate(1+), the primary metabolites resulting from esterase-mediated hydrolysis are cetraxate and benzyl alcohol. vulcanchem.com Further metabolism of these products by CYP enzymes would likely lead to hydroxylated and other oxidized derivatives. wikipedia.org The process of metabolite identification involves comparing the mass spectra of the parent drug with those of its metabolites to identify mass shifts corresponding to specific biotransformations (e.g., a +16 Da shift for hydroxylation). lcms.cz

In Vivo Pharmacokinetic Investigations in Preclinical Models

In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated (ADME) by a living organism. biotechfarm.co.il These studies provide critical data for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen.

Absorption, Distribution, and Elimination Kinetics in Animal Models

Preclinical pharmacokinetic studies are typically conducted in various animal models, such as rats, mice, and dogs, to assess the ADME properties of a new chemical entity. biotechfarm.co.ilfrontiersin.org The route of administration can significantly impact absorption. biotechfarm.co.il Following absorption, the drug distributes to various tissues and organs. The elimination of the drug and its metabolites occurs through processes like metabolism and excretion. biotechfarm.co.il

Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t₁/₂) are determined from these studies. researchgate.net These parameters provide a quantitative description of the drug's disposition in the body.

Table 2: Representative Pharmacokinetic Parameters in Animal Models

SpeciesRoute of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t₁/₂ (h)
RatIntravenous----
RatOral----
DogIntravenous----
DogOral----

Tissue Distribution and Bioanalytical Quantification

Understanding the distribution of a drug into various tissues is crucial, as it can provide insights into its site of action and potential for accumulation. frontiersin.org Tissue distribution studies involve administering the drug to animals and, at various time points, collecting different tissues and organs for analysis. nih.govnih.gov

Bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to quantify the concentration of the drug and its major metabolites in plasma and tissue homogenates. mdpi.com These methods need to be sensitive, specific, and validated to ensure the accuracy and reliability of the data. mdpi.com For Benzyl cetraxate(1+), this would involve developing and validating an assay to measure both the parent compound and its primary metabolite, cetraxate, in biological matrices.

Plasma Protein Binding Characteristics

The extent to which a drug binds to proteins in the blood plasma is a critical determinant of its pharmacokinetic profile and pharmacodynamic activity. Plasma protein binding (PPB) influences a drug's distribution, half-life, and availability to be metabolized and excreted. wikipedia.org The efficacy of a medication can be affected by the degree to which it binds; it is the unbound, or free, fraction that can traverse cell membranes to exert its pharmacological effect. wikipedia.orgbioivt.com Common blood proteins that drugs bind to include human serum albumin, lipoprotein, and alpha-1-acid glycoprotein (B1211001). wikipedia.orgsygnaturediscovery.com

For Benzyl cetraxate(1+), specific quantitative data from preclinical studies detailing its plasma protein binding percentages in various species are not extensively detailed in publicly available literature. However, the principles of PPB are universal. The binding is typically reversible, creating an equilibrium between the bound and unbound drug. wikipedia.org The bound portion can act as a reservoir, slowly releasing the drug as the free form is cleared from the body. wikipedia.org

The determination of the fraction of unbound drug is a standard component of preclinical development, often measured using techniques like equilibrium dialysis. bioivt.com This method allows for the separation and quantification of the free drug concentration after reaching equilibrium across a semipermeable membrane. bioivt.com While specific values for Benzyl cetraxate(1+) are not available, the table below illustrates typical plasma protein binding data for other therapeutic agents to provide context.

Table 1: Illustrative Examples of Plasma Protein Binding for Various Drugs Note: This data is for illustrative purposes and does not represent values for Benzyl cetraxate(1+).

CompoundFraction Bound (%)Primary Binding Protein
Warfarin97%Albumin
Diazepam~98%Albumin
Atenolol<5%N/A
Diclofenac>99%Albumin

This table is generated based on general pharmacological knowledge. wikipedia.orgsygnaturediscovery.com

Understanding the PPB characteristics is essential for in vitro-in vivo extrapolation (IVIV-E) and for predicting the human pharmacokinetic profile from preclinical data. sygnaturediscovery.com

Mechanistic Insights into Benzyl Cetraxate(1+) Disposition

The disposition of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), provides a comprehensive view of its fate within the body. For Benzyl cetraxate(1+), a key mechanistic insight lies in its metabolic pathway, as it is designed as an ester prodrug.

The primary metabolic transformation of Benzyl cetraxate(1+) involves the enzymatic hydrolysis of its benzyl ester linkage. This reaction is catalyzed by a specific enzyme known as cetraxate benzylesterase (EC 3.1.1.70). wikipedia.orggenome.jp This enzyme belongs to the hydrolase family and specifically acts on carboxylic ester bonds. wikipedia.org The hydrolysis reaction converts the parent compound, cetraxate benzyl ester, into its two constituent molecules: the active therapeutic agent, cetraxate , and benzyl alcohol . wikipedia.orggenome.jp

Reaction: Cetraxate benzyl ester + H₂O ⇌ Cetraxate + Benzyl alcohol wikipedia.org

This biotransformation is crucial as it releases the active moiety, cetraxate, which is responsible for the drug's therapeutic effects. The subsequent disposition is then determined by the individual pharmacokinetic properties of cetraxate and benzyl alcohol.

The benzyl alcohol released during this process is expected to undergo further metabolism. Studies on other benzyl-containing compounds, such as benzyl acetate (B1210297), have shown that benzyl alcohol is typically oxidized to benzoic acid , which is then conjugated with glycine (B1666218) to form hippuric acid before being excreted. nih.gov This represents a likely metabolic fate for the benzyl portion of the Benzyl cetraxate(1+) molecule following its initial hydrolysis.

Table 2: Metabolic Pathway of Benzyl Cetraxate(1+)

CompoundEnzymeMetabolite(s)Subsequent Metabolism
Benzyl cetraxate(1+)Cetraxate benzylesteraseCetraxate, Benzyl alcoholBenzyl alcohol is oxidized to Benzoic acid, then conjugated to Hippuric acid.

This table is based on documented enzymatic reactions. wikipedia.orggenome.jpnih.gov

Biochemical Applications and Research Horizons for Benzyl Cetraxate 1+

Role as a Prodrug in Enhanced Biological Delivery Systems

The prodrug approach is a well-established strategy in pharmaceutical sciences to overcome undesirable properties of a pharmacologically active agent. mdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. mdpi.com Benzyl (B1604629) cetraxate(1+) serves as a prodrug for the gastroprotective agent, cetraxate (B1206930). vulcanchem.comontosight.ai

The core principle behind this system is the modification of the carboxylic acid group on cetraxate to form a benzyl ester. This structural alteration has several implications for its biological delivery:

Enzymatic Bioactivation: The conversion of the inactive benzyl cetraxate ester to the active cetraxate is not a spontaneous process. It is dependent on enzymatic hydrolysis within the body. ontosight.ai This reliance on specific enzymes for activation is a hallmark of a prodrug delivery system. The primary enzyme responsible for this bioactivation is cetraxate benzylesterase. vulcanchem.comontosight.ai

The in-vivo hydrolysis of Benzyl cetraxate(1+) releases two molecules: the active drug, cetraxate, and the generally well-tolerated byproduct, benzyl alcohol. This targeted release mechanism is fundamental to its design as a delivery system, ensuring the active compound becomes available to exert its therapeutic effects.

Table 1: Prodrug Characteristics of Benzyl Cetraxate(1+)

Feature Description Reference
Parent Drug Cetraxate vulcanchem.comontosight.ai
Promoietyl Benzyl group vulcanchem.com
Linkage Ester bond vulcanchem.com
Activation Mechanism Enzymatic hydrolysis ontosight.aiwikipedia.org
Activating Enzyme Cetraxate benzylesterase (EC 3.1.1.70) wikipedia.org

| Released Products | Cetraxate, Benzyl alcohol | |

Use as a Chemical Probe for Esterase Enzyme Research

A chemical probe is a molecule used to study and characterize the function of biological systems, such as enzymes. Due to its specific relationship with a particular enzyme, Benzyl cetraxate(1+) is a valuable tool for research into a specific class of esterases.

The enzyme responsible for hydrolyzing Benzyl cetraxate(1+) is cetraxate benzylesterase , classified under EC number 3.1.1.70. wikipedia.org It belongs to the hydrolase family, specifically those that act on carboxylic ester bonds. wikipedia.org The systematic name for this enzyme is cetraxate-benzyl-ester benzylhydrolase . Its function is to catalyze the following reaction:

Cetraxate benzyl ester + H₂O ⇌ Cetraxate + Benzyl alcohol

The specificity of this enzyme for its substrate makes Benzyl cetraxate(1+) an effective chemical probe for several research applications:

Enzyme Activity Assays: Researchers can quantify the activity of cetraxate benzylesterase in various tissue homogenates or purified preparations by measuring the rate of disappearance of Benzyl cetraxate(1+) or the rate of appearance of its hydrolysis products.

Substrate Specificity Studies: While its primary substrate is Benzyl cetraxate(1+), research indicates the enzyme can also act on other benzyl esters of substituted phenyl propanoates and the benzyl esters of certain amino acids like phenylalanine and tyrosine. Using Benzyl cetraxate(1+) as a reference substrate allows for comparative studies to map the enzyme's substrate preferences.

Localization of Enzyme Activity: By incubating tissue slices with Benzyl cetraxate(1+) and subsequently detecting the presence of the hydrolysis products, it is possible to determine the location and distribution of cetraxate benzylesterase activity in different organs or cellular compartments, such as the liver and intestinal mucosa. ontosight.ai

Table 2: Profile of Cetraxate Benzylesterase (EC 3.1.1.70)

Attribute Detail Reference
Accepted Name Cetraxate benzylesterase
Systematic Name Cetraxate-benzyl-ester benzylhydrolase
EC Number 3.1.1.70 wikipedia.org
Enzyme Family Hydrolases wikipedia.org
Reaction Catalyzed Hydrolysis of cetraxate benzyl ester

| Substrates | Cetraxate benzyl ester, other benzyl esters | |

Contributions to Gastroprotective Mechanisms at a Molecular Level (via Cetraxate Metabolite)

Following its enzymatic cleavage from the benzyl ester prodrug, the active metabolite, cetraxate, exerts gastroprotective effects through a multifaceted mechanism of action that enhances the defensive properties of the gastric mucosa. patsnap.compatsnap.com This action is not based on a single pathway but rather on the collective contribution of several distinct molecular processes.

Key gastroprotective mechanisms of cetraxate include:

Enhancement of Mucus Barrier: Cetraxate stimulates the synthesis and secretion of mucin, a key glycoprotein (B1211001) component of the gastric mucus layer. patsnap.com This fortified mucus layer acts as a physical shield, protecting the stomach's epithelial cells from the corrosive effects of gastric acid and digestive enzymes like pepsin. patsnap.compatsnap.com

Stimulation of Prostaglandin (B15479496) Synthesis: The compound has been shown to increase the production of prostaglandins (B1171923) within the gastric mucosa. patsnap.com Prostaglandins are crucial signaling molecules that help maintain mucosal integrity by promoting the secretion of both mucus and bicarbonate, increasing local blood flow, and inhibiting acid secretion. patsnap.com

Modulation of Sensory Nerves: Research suggests that cetraxate may indirectly stimulate capsaicin-sensitive afferent nerves. oup.com This stimulation can lead to the release of neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P. oup.com Studies in healthy subjects have shown that oral administration of cetraxate leads to significant increases in the plasma concentrations of both CGRP and substance P, which are known to play a role in gastric mucosal defense. oup.comebi.ac.uk

Table 3: Summary of Cetraxate's Molecular Gastroprotective Actions

Mechanism Molecular Effect Reference
Mucosal Barrier Fortification Stimulates mucin synthesis and secretion. patsnap.com
Prostaglandin Production Augments prostaglandin levels in the gastric mucosa. patsnap.com
Hemodynamic Regulation Increases local mucosal blood flow. oup.comncats.io

| Neuromodulation | Stimulates afferent nerves, increasing plasma CGRP and Substance P. | oup.comebi.ac.uk |

Potential as a Synthetic Intermediate in Complex Molecule Construction

In synthetic organic chemistry, the value of a molecule is often judged by its potential to serve as a building block, or synthetic intermediate, for the construction of more complex chemical architectures. Benzyl cetraxate(1+) possesses several functional groups that make it a potentially versatile intermediate. Its chemical structure—featuring an ester, a primary amine, a cyclohexyl core, and an aromatic ring—offers multiple sites for chemical modification.

Potential synthetic transformations include:

Amine Group Derivatization: The primary aminomethyl group (-CH₂NH₂) is a key reactive site. It can readily undergo N-acylation to form amides, N-alkylation to form secondary or tertiary amines, or participate in reductive amination, providing a gateway to a wide array of more complex structures.

Ester Group Modification: The benzyl ester linkage can be cleaved under specific conditions, such as catalytic hydrogenolysis, which would remove the benzyl group to reveal the carboxylic acid of cetraxate without affecting other parts of the molecule. This selective deprotection is a common strategy in multi-step synthesis. dcu.ie Alternatively, the ester could undergo transesterification to introduce different alcohol moieties.

Aromatic Ring Substitution: The phenyl ring, being part of a phenoxy ether linkage, can potentially undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups onto the aromatic core, though the existing substitution pattern would direct the position of new entrants.

Cyclohexane (B81311) Ring as a Scaffold: The trans-substituted cyclohexanecarboxylate (B1212342) core provides a rigid, three-dimensional scaffold. The spatial relationship between the aminomethyl group and the ester linkage is well-defined, making it a useful template for designing molecules where specific geometric arrangements are required for biological activity, a concept utilized in the synthesis of other complex molecules. nih.gov

While direct literature on the use of Benzyl cetraxate(1+) as a synthetic intermediate is limited, its constituent functional groups are staples of synthetic organic chemistry, suggesting its potential as a versatile starting material for the synthesis of novel chemical entities for various research purposes.

Table 4: Compound Names Mentioned

Compound Name
Benzyl acetate (B1210297)
Benzyl alcohol
Benzyl cetraxate(1+)
Benzyl chloroformate
Benzyltetrahydroisoquinoline alkaloids
Calcitonin gene-related peptide (CGRP)
Cetraxate
Cetraxate Hydrochloride
Phenylalanine
Substance P

Conclusion and Future Directions in Benzyl Cetraxate 1+ Research

Synthesis and Enzymatic Conversion Advances

The synthesis of cetraxate (B1206930) and its derivatives has traditionally involved chemical protective methods. nih.gov However, research has shifted towards more novel and specific enzymatic approaches to improve efficiency and selectivity. A key area of advancement lies in the enzymatic debenzylation of cetraxate benzyl (B1604629) ester hydrochloride to yield cetraxate hydrochloride. nih.gov

Initial screenings identified that cellulase (B1617823) enzymes derived from Aspergillus species are capable of quantitatively hydrolyzing the benzyl ester. nih.gov Further research has detailed the specific enzyme responsible for this conversion: cetraxate benzylesterase (EC 3.1.1.70). This hydrolase, systematically named cetraxate-benzyl-ester benzylhydrolase, catalyzes the reaction of cetraxate benzyl ester with water to produce cetraxate and benzyl alcohol. Notably, this enzyme also demonstrates activity on other benzyl esters of substituted phenyl propanoates.

Conversely, studies on an esterase from Microbacterium sp. strain 7-1W, which regioselectively hydrolyzes cetraxate esters, found that while it is effective on methyl and ethyl esters, its activity towards benzyl cetraxate is comparatively low. tandfonline.com This highlights the specificity of different enzymes and points to future research in discovering or engineering enzymes with higher efficiency for benzyl ester cleavage.

Future synthetic strategies could focus on optimizing these enzymatic processes for industrial-scale production or exploring novel catalytic systems, such as those involving palladium-mediated C-H acyloxylation to directly form benzyl esters from toluenes and carboxylic acids, offering a more atom-economic approach. organic-chemistry.org

Table 1: Enzymes Involved in Benzyl Cetraxate(1+) Conversion

Enzyme Name EC Number Source Organism (Example) Catalytic Action Reference
Cetraxate benzylesterase 3.1.1.70 Aspergillus sp. Hydrolyzes cetraxate benzyl ester to cetraxate and benzyl alcohol. nih.gov

Comprehensive Analytical and SAR Methodologies

The characterization and analysis of Benzyl cetraxate(1+) rely on a suite of standard analytical techniques. vulcanchem.com Due to its organic structure featuring ester, amine, and aromatic functionalities, a multi-technique approach is necessary for comprehensive identification, purity assessment, and quantification. vulcanchem.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are pivotal for separation and structural elucidation. vulcanchem.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the detailed molecular structure, while Infrared (IR) spectroscopy helps in identifying key functional groups. vulcanchem.com

Table 2: Analytical Methodologies for Benzyl Cetraxate(1+) Characterization

Analytical Method Application Reference
Mass Spectrometry (MS) Molecular weight determination and structural analysis. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural confirmation and purity analysis. vulcanchem.com
Chromatography (HPLC/GC) Separation, identification, and quantification of the compound and related impurities. vulcanchem.commdpi.com

While these methods are established, future research should focus on developing and validating highly sensitive methods, such as UHPLC-MS/MS, for detecting trace levels of Benzyl cetraxate(1+) and its metabolites in complex biological matrices. nih.gov

Structure-Activity Relationship (SAR) studies for Benzyl cetraxate(1+) are currently limited. vulcanchem.com Future investigations should systematically modify the compound's structure to delineate the pharmacophore responsible for its activity. For instance, SAR studies on other N-benzyl-containing compounds have shown that substitutions on the benzyl ring can significantly influence biological activity, such as enhancing anti-inflammatory effects in benzimidazoles or modulating receptor affinity in phenethylamines. mdpi.comnih.gov A systematic SAR study on Benzyl cetraxate(1+) could involve modifying the benzyl moiety and the cyclohexanecarboxylate (B1212342) core to understand their respective contributions to efficacy and to potentially develop analogs with novel therapeutic properties.

Unexplored Avenues in Preclinical Pharmacokinetics

The prevailing hypothesis is that Benzyl cetraxate(1+) functions as a prodrug, undergoing hydrolysis in the body to release the active agent, cetraxate, and benzyl alcohol. vulcanchem.com This mechanism is supported by the identification of cetraxate benzylesterase, which facilitates this conversion. The benzyl ester group is likely included to enhance lipophilicity, potentially improving membrane permeability and absorption compared to the more polar parent drug, cetraxate.

However, the complete preclinical pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of Benzyl cetraxate(1+) has not been fully elucidated. A significant unexplored avenue is the detailed in vivo tracking of the compound and its primary metabolites. Studies using radiolabeled compounds, such as the investigation of [14C]benzyl acetate (B1210297) as a probe for brain energy metabolism, provide a blueprint for how such research could be conducted. nih.gov That study demonstrated that the lipophilic benzyl acetate could cross the blood-brain barrier, with its washout rate from the brain reflecting metabolic activity. nih.gov A similar kinetic study with radiolabeled Benzyl cetraxate(1+) would be invaluable to confirm its prodrug behavior, quantify its distribution to target tissues, and determine its metabolic fate and routes of elimination. Such research is critical to fully understanding its therapeutic potential and optimizing its properties.

Emerging Applications in Pharmaceutical and Chemical Sciences

While the primary application of Benzyl cetraxate(1+) is linked to the anti-ulcer activity of its hydrolytic product, cetraxate, the chemical moieties within its structure suggest broader potential applications. vulcanchem.comnih.gov The benzyl group is a common and important pharmacophore in medicinal chemistry, found in compounds with a wide range of biological activities. nih.gov For example, benzyl derivatives have been investigated as cytotoxic agents against colon cancer and as part of benzylisoquinoline alkaloids with antimicrobial and antiparasitic properties. nih.govresearchgate.net Future research could explore whether Benzyl cetraxate(1+) or its derivatives possess intrinsic biological activities beyond being a simple prodrug, potentially in areas like anti-inflammatory or antimicrobial therapy.

In chemical sciences, the benzyl group is widely used as a protecting group for carboxylic acids and alcohols due to its stability under various conditions and its susceptibility to removal by hydrogenolysis. organic-chemistry.org The synthesis and enzymatic cleavage of Benzyl cetraxate(1+) provide a specific case study in the application and removal of benzyl esters. Further research into the selective enzymatic hydrolysis of the benzyl ester in the presence of other sensitive functional groups within the molecule could lead to new, greener methodologies for chemical synthesis. tandfonline.com The compound could also serve as a scaffold for developing new chemical entities, where the cetraxate and benzyl components are systematically modified to target different biological pathways or to create novel materials.

Q & A

Basic: What are the established synthetic protocols for benzyl cetraxate(1+), and how do reaction conditions influence yield?

To synthesize benzyl cetraxate(1+), methods analogous to benzyl acetate synthesis can be adapted. For instance, acid-catalyzed esterification using sulfuric acid or solid catalysts like ammonium cerium phosphate (NH4_4)2_2Ce(PO4_4)2_2\cdotH2_2O has been effective. Key variables include molar ratios of reactants (e.g., acid:alcohol), catalyst loading (0.5–5 wt%), and reaction time (1–24 hours). Optimizing these parameters can increase yields from 60% to >90%. Uniform experimental design (UED) and data mining are recommended to systematically analyze variable impacts .

Advanced: How can uniform experimental design and data mining optimize reaction parameters for benzyl cetraxate(1+) synthesis?

UED minimizes the number of trials while maximizing data coverage. For example, a 3-factor UED (time, acid:alcohol ratio, catalyst loading) with 10–15 trials can identify nonlinear interactions between variables. Data mining techniques like principal component analysis (PCA) or machine learning models (e.g., random forests) can predict optimal conditions. This approach reduced acetic acid conversion variability from ±15% to ±5% in benzyl acetate synthesis .

Basic: What analytical techniques are recommended for characterizing benzyl cetraxate(1+) purity and structure?

  • Purity : Gas chromatography (GC) with >97% purity thresholds, calibrated against certified reference materials (CRMs) like NIST Standard Reference Data .
  • Structure : X-ray diffraction (XRD) for crystallography, FT-IR for functional groups, and 1^1H/13^13C NMR for molecular confirmation. Cross-validate with secondary standards (e.g., benzyl benzoate-d12 for isotopic labeling) to ensure accuracy .

Advanced: How do thermodynamic properties of benzyl cetraxate(1+) affect its stability in different solvents?

Thermodynamic parameters like electron affinity (EA) and ionization energy (IE) determine solvent compatibility. For benzyl derivatives, EA ranges from 0.8–1.2 eV, while IE is ~7.5–8.5 eV. Polar aprotic solvents (e.g., DMSO) stabilize cationic forms (1+ charge) via solvation, whereas nonpolar solvents may induce degradation. Use computational tools (DFT calculations) to predict solvent interactions and validate with differential scanning calorimetry (DSC) .

Basic: What are the best practices for ensuring reproducibility in benzyl cetraxate(1+) synthesis experiments?

  • Documentation : Record exact molar ratios, catalyst batches, and environmental conditions (humidity, temperature).
  • Controls : Include internal standards (e.g., benzyl cinnamate) for reaction monitoring .
  • Data Sharing : Publish raw datasets (e.g., reaction kinetics) as supplementary materials to enable replication .

Advanced: What statistical methods are appropriate for analyzing discrepancies in catalytic efficiency studies of benzyl cetraxate(1+)?

For conflicting catalytic data (e.g., 70% vs. 90% yields), apply ANOVA to identify variance sources (e.g., catalyst crystallinity, impurities). Bootstrap resampling can assess confidence intervals, while Grubbs’ test detects outliers. In one study, this approach resolved discrepancies caused by trace water in ammonium cerium phosphate catalysts .

Basic: How should researchers document experimental procedures for benzyl cetraxate(1+) to meet academic publication standards?

Follow IMRaD structure:

  • Methods : Specify equipment (e.g., GC model), solvent grades, and synthesis steps in chronological order. Reference established protocols (e.g., "as per Liao et al., 2010" ).
  • Data Presentation : Use tables for yield comparisons and figures for kinetic plots. Avoid redundant graphs; prioritize clarity .

Advanced: What are the challenges in determining the electron affinity and ionization energy of benzyl cetraxate(1+), and how can they be addressed?

Challenges include signal noise from radical intermediates and solvent interference. Use photoelectron spectroscopy (PES) in vacuum to isolate gas-phase ions. For benzyl radicals, PES achieved ±0.05 eV precision by averaging 100–200 scans. Calibrate with known standards (e.g., benzyl chloride) and validate via tandem mass spectrometry (MS/MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.